molecular formula C19H20ClNO4 B13718700 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-94-5

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13718700
CAS No.: 1031928-94-5
M. Wt: 361.8 g/mol
InChI Key: UEGJOBWRIKUBHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common method includes the reaction of 2-chloro-6,8-dimethylquinoline with diethyl malonate under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used; for example, using sodium ethoxide would yield an ethoxy-substituted product.

Scientific Research Applications

Medicinal Chemistry

The biological activity of 2-chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline suggests potential pharmacological properties. Compounds with similar structures have been investigated for:

  • Antibacterial Activity : Studies indicate that quinoline derivatives can inhibit bacterial growth by interfering with cellular processes.
  • Antifungal Properties : The compound may exhibit activity against fungal pathogens through similar mechanisms as observed in related quinoline compounds.
  • Anticancer Potential : The unique structure may allow for interaction with specific biological targets, making it a candidate for cancer research.

Materials Science

In materials science, this compound's unique chemical reactivity allows it to be used as:

  • Building Blocks for Polymers : Its functional groups enable polymerization reactions that can lead to new materials with desired properties.
  • Coatings and Films : The compound could be incorporated into coatings that require specific chemical resistance or bioactivity.

Synthetic Chemistry

The reactivity of the chloro and vinyl groups makes this compound valuable in synthetic chemistry for:

  • Targeted Synthesis : It can serve as an intermediate in the synthesis of more complex molecules.
  • Functionalization Reactions : The presence of multiple functional groups allows for diverse chemical transformations.

Case Studies

  • Antibacterial Studies : Research demonstrated that compounds similar to this compound exhibited significant inhibition against various bacterial strains. These findings suggest that further exploration of this compound could yield promising antibacterial agents.
  • Polymer Development : In a study focusing on polymeric materials, derivatives of quinoline were utilized to enhance mechanical properties and thermal stability in biocompatible applications. This indicates potential pathways for using the compound in developing advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6,8-dimethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.

    6,8-Dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the chlorine atom.

    2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the methyl groups.

Uniqueness

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of both chlorine and diethoxycarbonyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in synthetic chemistry and a valuable tool in research.

Biological Activity

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a complex organic compound known for its unique structural characteristics and potential biological activities. The compound features a quinoline ring with a chloro group at the 2-position and two methyl groups at the 6 and 8 positions, alongside a vinyl group linked to a diethoxycarbonyl moiety. This specific arrangement of functional groups may confer distinct chemical reactivity and biological properties, making it an interesting subject for both synthetic chemistry and biological studies.

Structure and Molecular Formula

  • Molecular Formula : C₁₉H₂₀ClN₁O₄
  • Molecular Weight : Approximately 361.82 g/mol

The compound's structure can be represented as follows:

AtomCount
Carbon (C)19
Hydrogen (H)20
Chlorine (Cl)1
Nitrogen (N)1
Oxygen (O)4

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing quinoline derivatives.
  • Substitution Reactions : Introducing chloro and diethoxycarbonyl groups through nucleophilic substitution.
  • Vinylation : Employing vinyl halides to attach the vinyl group.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various pharmacological properties, including:

  • Antibacterial Activity : Compounds in the quinoline family are known for their ability to inhibit bacterial growth.
  • Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens.
  • Anticancer Activity : The presence of the quinoline ring is often associated with bioactivity due to its interaction with biological targets such as enzymes and receptors.

Case Studies

  • Antibacterial Studies : A study demonstrated that related quinoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of DNA gyrase, an essential enzyme for bacterial replication.
  • Antifungal Activity : Another investigation found that similar compounds displayed antifungal effects against Candida species, showing potential for therapeutic applications in treating fungal infections.
  • Anticancer Research : A study focused on the cytotoxic effects of quinoline derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies often utilize techniques such as:

  • Molecular Docking : To predict binding affinities to target proteins.
  • In Vitro Assays : To evaluate biological activity against specific cell lines or microbial strains.
  • In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

Comparative Analysis

The uniqueness of this compound lies in its specific combination of structural features compared to other related compounds:

Compound NameStructure FeaturesBiological Activity
2-ChloroquinolineBasic structure without additional substituentsLimited bioactivity
5-MethylquinolineContains a methyl group at position 5Moderate antibacterial properties
8-HydroxyquinolineHydroxyl group provides different reactivityNotable antifungal activity

Properties

CAS No.

1031928-94-5

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-6,8-dimethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-11(3)7-12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3

InChI Key

UEGJOBWRIKUBHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC(=CC(=C2N=C1Cl)C)C)C(=O)OCC

Origin of Product

United States

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